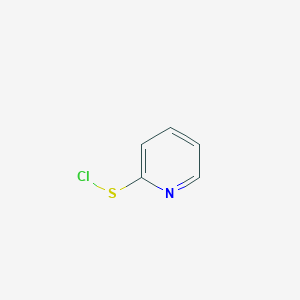
pyridin-2-yl sulfenyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-2-yl sulfenyl chloride is a chemical compound that belongs to the class of sulfenyl chlorides It is characterized by the presence of a sulfenyl chloride group attached to the second position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridin-2-yl sulfenyl chloride can be synthesized through the reaction of di(pyridin-2-yl) disulfide with sulfuryl chloride. The reaction typically involves the use of an inert solvent such as chloroform and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-yl sulfenyl chloride undergoes various types of chemical reactions, including:
Electrophilic Addition: It reacts with alkenes and alkynes to form addition products.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfenyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Electrophilic Addition: Reactions with alkenes and alkynes typically occur in the presence of a solvent like chloroform at room temperature.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Electrophilic Addition: The major products are typically sulfenylated alkenes or alkynes.
Substitution Reactions: The products are pyridin-2-yl derivatives with the nucleophile replacing the sulfenyl chloride group.
Scientific Research Applications
Pyridin-2-yl sulfenyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of pyridin-2-yl sulfenyl chloride involves its reactivity as an electrophile. The sulfenyl chloride group can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in synthetic chemistry to create diverse compounds with desired properties.
Comparison with Similar Compounds
Pyridine-2-sulfonyl Chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfenyl chloride group.
Pyridin-2-yl Sulfenyl Bromide: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: Pyridin-2-yl sulfenyl chloride is unique due to its specific reactivity profile, which allows for selective reactions in organic synthesis. Its ability to undergo both electrophilic addition and nucleophilic substitution makes it a versatile reagent in chemical research.
Properties
CAS No. |
59089-57-5 |
|---|---|
Molecular Formula |
C5H4ClNS |
Molecular Weight |
145.61 g/mol |
IUPAC Name |
pyridin-2-yl thiohypochlorite |
InChI |
InChI=1S/C5H4ClNS/c6-8-5-3-1-2-4-7-5/h1-4H |
InChI Key |
LPSGLVVLTUUMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![methyl 1-[N-(benzofuran-2-ylcarbonyl)amino]-1-cyclohexanecarboxylate](/img/structure/B8638888.png)




